(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate
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Overview
Description
(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with multiple hydroxyl groups and an ethoxyhexyl chain, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the piperidine ring.
Attachment of the Ethoxyhexyl Chain: This step involves alkylation reactions to attach the ethoxyhexyl chain to the piperidine ring.
Formation of the Tartrate Salt: The final step involves the reaction of the synthesized compound with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxyhexyl chain or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal
Uniqueness
(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate is unique due to its specific substitution pattern and the presence of the ethoxyhexyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
1001914-05-1 |
---|---|
Molecular Formula |
C18H35NO10 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4.C4H6O6/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2;5-1(3(7)8)2(6)4(9)10/h11-14,16-18H,3-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+,14-;1-,2-/m11/s1 |
InChI Key |
DZRQMHSNVNTFAQ-IVGJVWKCSA-N |
Isomeric SMILES |
CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOCCCCCCN1CC(C(C(C1C)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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